3-(2,2-Difluorocyclopropyl)aniline
Description
Significance of Fluorinated Cyclopropane (B1198618) Moieties in Advanced Organic Synthesis
The introduction of fluorine into organic molecules can have profound effects on their physical, chemical, and biological properties. Fluorinated cyclopropanes, in particular, are highly sought-after building blocks in drug discovery and materials science. nih.gov The gem-difluorocyclopropyl group, as seen in 3-(2,2-Difluorocyclopropyl)aniline, imparts a unique combination of properties. The high electronegativity of the fluorine atoms can influence the electron distribution within the molecule, affecting its reactivity and metabolic stability. nih.gov
The rigid, three-membered ring of the cyclopropane introduces conformational constraint, which can be advantageous in the design of biologically active compounds by locking the molecule into a specific, bioactive conformation. This rigidity, coupled with the electronic effects of the fluorine atoms, makes the difluorocyclopropyl moiety a valuable tool for medicinal chemists seeking to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.gov
Role of Aniline (B41778) Derivatives as Core Structural Units in Chemical Research
Aniline and its derivatives are fundamental building blocks in the chemical industry, serving as precursors to a vast array of dyes, polymers, and pharmaceuticals. mdpi.com The amino group attached to the aromatic ring is a versatile functional handle that can be readily modified, allowing for the construction of complex molecular frameworks. nih.govnih.gov
In medicinal chemistry, the aniline substructure is present in a wide range of therapeutic agents. However, the metabolic oxidation of the aniline ring can sometimes lead to the formation of reactive metabolites. This has driven research into the development of aniline bioisosteres, which mimic the desirable properties of the aniline core while mitigating potential metabolic liabilities. The substitution on the aniline ring, as in this compound, represents a strategy to modulate its properties and explore new chemical space.
Overview of this compound as a Subject of Academic Inquiry
As a molecule that combines the features of both fluorinated cyclopropanes and aniline derivatives, this compound has garnered attention as a versatile building block in synthetic and medicinal chemistry. biosynth.com120.27.244 Its utility is highlighted in the palladium-catalyzed synthesis of mono- and di-fluoroallylic amines, demonstrating its potential for creating novel fluorinated motifs of interest in drug discovery. nih.gov The compound serves as a valuable starting material for the synthesis of more complex molecules, leveraging the reactivity of the aniline amine group and the unique properties of the difluorocyclopropyl substituent. While detailed, dedicated research articles solely on this compound are not abundant, its appearance in the context of broader synthetic methodologies underscores its growing importance as a tool for chemical innovation.
Chemical Compound Information
| Compound Name |
| This compound |
| Aniline |
| Mono-fluoroallylic amines |
| Di-fluoroallylic amines |
Interactive Data Table: Properties of this compound Hydrochloride
| Property | Value | Source |
| CAS Number | 2219378-85-3 | biosynth.com |
| Molecular Formula | C₉H₁₀ClF₂N | biosynth.com |
| Molecular Weight | 205.6 g/mol | biosynth.com |
| SMILES | C1C(C1(F)F)C2=CC(=CC=C2)N.Cl | biosynth.com |
| Classification | Building Block | biosynth.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2,2-difluorocyclopropyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N/c10-9(11)5-8(9)6-2-1-3-7(12)4-6/h1-4,8H,5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVXJSDSXMMZBJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 2,2 Difluorocyclopropyl Aniline and Its Derivatives
Strategies for Constructing the 2,2-Difluorocyclopropane Ring System
The creation of the gem-difluorocyclopropane unit is a key challenge in the synthesis of compounds like 3-(2,2-difluorocyclopropyl)aniline. The approaches can be broadly categorized into those that utilize carbene or carbenoid intermediates and those that follow non-carbene pathways.
Carbene and Carbenoid-Mediated Cyclopropanation Reactions
The most prevalent method for constructing the 2,2-difluorocyclopropane ring involves the reaction of an alkene with difluorocarbene (:CF₂), a highly reactive intermediate. researchgate.net This process, a type of cheletropic reaction, is stereospecific. wikipedia.org
The cornerstone of gem-difluorocyclopropane synthesis is the [2+1] cycloaddition of difluorocarbene to an alkene. researchgate.net This approach remains the most significant and widely used method. The reaction involves the direct addition of the two-electron carbene species to the two-electron π-system of the alkene, forming the three-membered cyclopropane (B1198618) ring in a single, concerted step. The stereochemistry of the starting alkene is retained in the cyclopropane product.
To synthesize this compound, a suitable precursor such as 3-vinylaniline (B102275) or a protected derivative would be subjected to difluorocyclopropanation. The efficiency and success of this reaction are heavily dependent on the method used to generate the difluorocarbene.
Historically, one of the most common methods for generating difluorocarbene is the thermal decomposition of sodium chlorodifluoroacetate (ClCF₂COONa). researchgate.net When heated, this salt decarboxylates to produce the chlorodifluoromethyl anion, which then eliminates a chloride ion to yield difluorocarbene.
Reaction Scheme: ClCF₂COONa → ClCF₂⁻ + Na⁺ + CO₂ ClCF₂⁻ → :CF₂ + Cl⁻
While effective, this method often requires high temperatures (typically 180–190 °C) and the use of excess reagent, which can be disadvantageous for sensitive substrates. beilstein-journals.org
To overcome the limitations of classical methods, several advanced reagents have been developed for the milder and more efficient generation of difluorocarbene.
The Ruppert-Prakash reagent (TMSCF₃, (trifluoromethyl)trimethylsilane) is a versatile precursor that can generate difluorocarbene under various conditions. beilstein-journals.org For instance, in the presence of a nucleophilic initiator like sodium iodide (NaI), TMSCF₃ can effectively difluorocyclopropanate alkenes. beilstein-journals.orgbeilstein-journals.org This method is noted for its convenience and applicability to a broad range of substrates.
Dolbier's reagent (CF₃CH₂OTs) and other related reagents also serve as effective difluorocarbene sources. Another significant advancement is the use of (bromodifluoromethyl)trimethylsilane (B180072) (TMSCF₂Br), which can generate difluorocarbene under neutral or basic conditions and is considered safer for large-scale applications due to the absence of gaseous byproducts. nih.govnih.gov
| Reagent | Precursor | Typical Conditions | Advantages |
| Sodium Chlorodifluoroacetate | ClCF₂COONa | High temperature (e.g., 180-190°C in diglyme) | Inexpensive, readily available. |
| Ruppert-Prakash Reagent | TMSCF₃ | NaI, THF, 65°C | Milder conditions, good functional group tolerance. beilstein-journals.org |
| (Bromodifluoromethyl)trimethylsilane | TMSCF₂Br | Halide source, heat or base | Safer for large-scale use, compatible with various conditions. nih.gov |
N-Heterocyclic carbenes (NHCs) have emerged as powerful tools in organocatalysis. nih.govsigmaaldrich.com While their primary application in this context is not the direct generation of difluorocarbene, they can be involved in activating substrates or in subsequent transformations of difluorocyclopropanated molecules. The strong σ-donating ability of NHCs allows them to stabilize metal catalysts used in various organic transformations, which can be relevant in multi-step syntheses involving difluorocyclopropanes. sigmaaldrich.com Research into direct NHC-catalyzed difluorocyclopropanation is an ongoing area of interest.
Installation of the Aniline (B41778) Moiety: Pathways to Fluorinated Cyclopropyl (B3062369) Anilines
The final and crucial stage in the synthesis of this compound is the introduction of the amino group onto the aromatic ring. Several well-established amination strategies can be theoretically applied to a suitably functionalized 3-(2,2-difluorocyclopropyl)phenyl precursor.
Amination Reactions for Arylamine Synthesis
The direct formation of an arylamine from an aryl halide or a related precursor is a cornerstone of modern organic synthesis, with several powerful catalytic methods available.
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. google.comgoogle.comgoogle.com This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. For the synthesis of this compound, a likely precursor would be 1-bromo-3-(2,2-difluorocyclopropyl)benzene (B1379042). The reaction would proceed by coupling this aryl bromide with an ammonia (B1221849) surrogate, such as benzophenone (B1666685) imine followed by hydrolysis, or directly with ammonia under specific catalytic conditions.
A typical procedure for a Buchwald-Hartwig amination involves heating the aryl halide, the amine (or ammonia source), a palladium precatalyst such as Pd(OAc)₂ or Pd₂(dba)₃, a phosphine ligand (e.g., XPhos, SPhos), and a base (e.g., NaOt-Bu, Cs₂CO₃) in an inert solvent like toluene (B28343) or dioxane. The choice of ligand and base is critical and is often optimized for the specific substrates.
Table 1: Key Components in a Typical Buchwald-Hartwig Amination
| Component | Role | Common Examples |
| Palladium Precatalyst | Forms the active Pd(0) catalyst | Pd(OAc)₂, Pd₂(dba)₃ |
| Phosphine Ligand | Stabilizes the palladium center and facilitates the catalytic cycle | XPhos, SPhos, BINAP |
| Base | Promotes the deprotonation of the amine and facilitates reductive elimination | NaOt-Bu, K₃PO₄, Cs₂CO₃ |
| Solvent | Provides the reaction medium | Toluene, Dioxane, THF |
The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, represents an older but still valuable method for forming aryl-amine bonds. google.com The classical Ullmann reaction often requires harsh conditions, including high temperatures and stoichiometric amounts of copper. However, modern modifications using copper salts and ligands have made this reaction more practical.
In the context of synthesizing this compound, 1-bromo-3-(2,2-difluorocyclopropyl)benzene could be reacted with an ammonia source in the presence of a copper catalyst, such as CuI or CuO, often with a ligand like 1,10-phenanthroline, and a base in a high-boiling polar solvent such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF).
Table 2: Comparison of Buchwald-Hartwig and Ullmann Aminations
| Feature | Buchwald-Hartwig Amination | Ullmann Amine Synthesis |
| Catalyst | Palladium-based | Copper-based |
| Reaction Conditions | Generally milder | Often requires higher temperatures |
| Substrate Scope | Very broad | Can be more limited, often requires activated aryl halides |
| Ligands | Bulky phosphine ligands are common | Diamines, amino acids, or phenanthroline are often used |
Another potential route to this compound involves the direct amination of the corresponding phenol (B47542), 3-(2,2-difluorocyclopropyl)phenol. This transformation is typically more challenging than the amination of aryl halides. One approach involves a two-step sequence where the phenol is first converted to a more reactive intermediate, such as an aryl triflate, which can then undergo a Buchwald-Hartwig amination.
A more direct, albeit less common, method involves the reaction of the phenol with an aminating agent in the presence of a suitable catalyst. For instance, processes involving heating the phenol with ammonia in the presence of a Lewis acid catalyst like zinc chloride have been reported for the synthesis of other anilines. However, the viability of this method for a substrate bearing the difluorocyclopropyl group would require experimental validation.
Convergent and Divergent Synthetic Pathways to this compound and Analogs
The synthesis of this compound and its analogs can be approached through both convergent and divergent strategies. Convergent syntheses involve the separate preparation of key fragments that are then combined to form the final product, while divergent syntheses start from a common intermediate that is elaborated into a variety of target molecules.
A common convergent approach involves the synthesis of a suitable difluorocyclopropanated precursor, which is then coupled with an aniline or aniline equivalent. For instance, a key intermediate such as 1-bromo-2,2-difluorocyclopropane can be prepared and subsequently used in a palladium-catalyzed cross-coupling reaction with 3-bromoaniline (B18343) protected at the amino group.
Divergent strategies often commence with a difluorocyclopropanated aromatic compound that is functionalized in later steps. For example, 1-(2,2-difluorocyclopropyl)-3-nitrobenzene (B12308817) can serve as a versatile intermediate. The nitro group can be reduced to an amine to yield this compound. Furthermore, the aromatic ring can be subjected to various electrophilic substitution reactions to introduce additional diversity, leading to a library of analogs.
Construction of Complex Fluorinated Scaffolds Utilizing Strained Ring Systems as Precursors
The construction of the 2,2-difluorocyclopropyl ring is a critical step in the synthesis of the title compound. Strained ring systems, such as alkenes, are common precursors for the formation of this motif via difluorocyclopropanation reactions. The generation of difluorocarbene (:CF2) is central to these transformations.
Several methods exist for the generation of difluorocarbene. A widely used precursor is trimethyl(trifluoromethyl)silane (TMSCF3), also known as the Ruppert-Prakash reagent. In the presence of a suitable initiator, such as a fluoride (B91410) source, TMSCF3 decomposes to generate difluorocarbene, which then reacts with an appropriate alkene to form the difluorocyclopropane ring. Another common method is the thermal decomposition of sodium chlorodifluoroacetate (ClCF2CO2Na).
The reactivity of the alkene can be influenced by the substituents on the aromatic ring. Electron-donating groups can enhance the reactivity of the double bond towards the electrophilic difluorocarbene, while electron-withdrawing groups can have the opposite effect. The reaction conditions, including the choice of solvent and temperature, also play a significant role in the efficiency of the cyclopropanation.
A review of the preparation of 1,1-difluorocyclopropane derivatives highlights various methods for difluorocarbene generation and subsequent cyclopropanation of alkenes, providing a toolbox for synthetic chemists. beilstein-journals.org
Stereoselective and Diastereoselective Synthetic Approaches for Fluorocyclopropyl Anilines
When the cyclopropane ring bears additional substituents, the potential for stereoisomerism arises. The development of stereoselective and diastereoselective methods for the synthesis of fluorocyclopropyl anilines is therefore of significant interest.
While this compound itself does not possess any stereocenters on the cyclopropyl ring, the synthesis of its analogs with additional substitution on the ring necessitates stereocontrol. For example, the introduction of a substituent at the C1 position of the cyclopropyl ring would create a stereocenter.
A study on the diastereoselective synthesis of fluorocyclopropyl cabozantinib (B823) analogs provides valuable insights into achieving stereocontrol in similar systems. nih.gov In this work, the diastereoselectivity was controlled during the hydrolysis of a diester precursor, where the ester group trans to the fluorine atom was found to be more readily hydrolyzed. nih.govresearchgate.net This selective hydrolysis allowed for the differential functionalization of the two ester groups, leading to the desired diastereomer. nih.gov
Furthermore, advances in asymmetric catalysis have enabled the enantioselective cyclopropanation of alkenes. Chiral catalysts can be employed to direct the approach of the difluorocarbene to one face of the alkene, leading to the formation of a single enantiomer of the product. While not directly applied to this compound in the reviewed literature, these methods represent a powerful tool for the synthesis of chiral analogs.
The stereoselective synthesis of fluoroalkanes can also be achieved through the monoselective C-F activation of geminal difluoroalkanes using frustrated Lewis pairs (FLPs). nih.gov This approach allows for the desymmetrization of a difluoromethyl group, providing access to chiral monofluorinated compounds. This methodology could potentially be adapted to create stereocenters in derivatives of this compound.
Computational and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular properties from first principles.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. For a molecule such as 3-(2,2-difluorocyclopropyl)aniline, DFT would be employed to determine its optimized three-dimensional geometry, minimizing the electronic energy of the system. This process would yield precise bond lengths, bond angles, and dihedral angles.
Furthermore, DFT calculations can predict a wide range of molecular properties. For instance, the method can be used to calculate vibrational frequencies, which correspond to the infrared (IR) spectrum of the molecule. This theoretical spectrum can be compared with experimental data to confirm the structure. Other properties that can be accurately calculated include molecular dipole moments, polarizability, and the distribution of electron density, which is crucial for understanding intermolecular interactions.
A typical DFT study on this compound would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Kohn-Sham equations. The choice of functional and basis set is critical for obtaining reliable results and is often benchmarked against experimental data where available.
Semiempirical molecular orbital theories, such as AM1, PM3, or the more recent PM7, offer a faster, albeit less accurate, alternative to ab initio methods like DFT. These methods simplify the complex equations of quantum mechanics by incorporating experimental data and parameters (parametrization) to approximate certain integrals.
For this compound, a semiempirical approach could be useful for initial, rapid exploration of its conformational landscape or for studying very large systems that include this molecule as a fragment. While not as precise as DFT for electronic properties, semiempirical methods can provide valuable qualitative insights into molecular structure and stability.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energies and spatial distributions of these orbitals are critical indicators of a molecule's reactivity.
HOMO: The HOMO is the orbital from which a molecule is most likely to donate electrons. In this compound, the HOMO is expected to be localized primarily on the aniline (B41778) ring and the nitrogen atom of the amino group, as these are the most electron-rich parts of the molecule. The energy of the HOMO is related to the ionization potential.
LUMO: The LUMO is the orbital that is most likely to accept electrons. The LUMO's location indicates the most electrophilic sites of the molecule. For this compound, the LUMO would likely be distributed over the aromatic ring.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial parameter that relates to the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more polarizable and more reactive.
A computational study would precisely calculate the energies of these orbitals and visualize their 3D shapes, providing a clear picture of the molecule's reactive sites.
| Orbital | Significance | Expected Location on this compound |
| HOMO | Electron-donating capability (nucleophilicity) | Aniline ring and amino group |
| LUMO | Electron-accepting capability (electrophilicity) | Aromatic ring |
| HOMO-LUMO Gap | Chemical reactivity and kinetic stability | N/A |
Mechanistic Probing through Computational Modeling
Beyond static properties, computational modeling is invaluable for exploring the dynamics of chemical reactions.
For any chemical reaction involving this compound, for example, electrophilic aromatic substitution or reactions at the amino group, computational methods can be used to locate the transition state (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy reaction path.
Locating a transition state involves sophisticated optimization algorithms. Once found, its structure provides a snapshot of the bond-breaking and bond-forming processes. A key verification of a true transition state is the presence of a single imaginary vibrational frequency in the calculated vibrational spectrum. This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, leading from reactants to products.
By mapping the reaction pathway from the reactant, through the transition state, to the product (a process known as an Intrinsic Reaction Coordinate, or IRC, calculation), chemists can gain a detailed understanding of the reaction mechanism.
By calculating the energies of the reactants, transition states, intermediates, and products, a complete energy profile for a proposed reaction can be constructed. This profile is a graph of energy versus the reaction coordinate.
The height of the energy barrier from the reactant to the transition state is the activation energy. A lower activation energy implies a faster reaction rate, according to transition state theory. These energy profiles allow for the comparison of different possible reaction pathways, enabling chemists to predict which mechanism is most likely to occur under a given set of conditions. For this compound, this could involve modeling the energy changes associated with, for instance, the protonation of the amino group or the addition of an electrophile to the aromatic ring.
Conformational Analysis and Stereochemical Implications
The presence of the 2,2-difluorocyclopropyl substituent on the aniline ring introduces significant conformational constraints and stereochemical considerations. The three-membered ring is inherently rigid, and the geminal difluoro substitution further influences the molecule's preferred spatial arrangement.
Furthermore, the stereochemistry of the cyclopropane (B1198618) ring itself is a critical aspect. While the 2-position is geminally disubstituted, the 1- and 3-positions of the cyclopropyl (B3062369) ring are chiral centers if the substitution pattern on the aniline ring is considered. This can lead to the existence of diastereomers, each with distinct biological activities and physical properties. The fluorine atoms play a crucial role in dictating the preferred conformation and can influence the relative stability of these stereoisomers. It is well-established that fluorine substitution can have a profound impact on molecular conformation. nih.gov In related systems, such as 3-fluoropyrrolidines, the presence of fluorine leads to a preference for specific conformations due to electrostatic and hyperconjugative effects. beilstein-journals.org
Table 1: Potential Conformational and Stereochemical Features of this compound
| Feature | Implication |
| Rotation around Ar-Cyclopropyl Bond | The molecule likely adopts a conformation that minimizes steric clash between the fluorine atoms and the ortho-hydrogens of the phenyl ring. |
| Cyclopropane Ring Pucker | The inherent strain of the three-membered ring is a defining structural feature. |
| Chirality | The 1- and 3-positions of the cyclopropyl ring are potential stereocenters, leading to possible enantiomers and diastereomers. |
Understanding Fluorine's Electronic Influence on Molecular Properties and Reactivity
The two fluorine atoms on the cyclopropyl ring exert a powerful electronic influence on the entire this compound molecule, significantly altering its properties and chemical reactivity compared to its non-fluorinated analog.
Fluorine is the most electronegative element, and its presence leads to a strong inductive electron withdrawal (-I effect) from the cyclopropyl ring. This effect is transmitted to the aniline ring, decreasing the electron density of the aromatic system. Consequently, the basicity of the aniline nitrogen is expected to be reduced.
The geminal difluoro substitution also imparts unique properties to the cyclopropane ring itself. It increases the ring strain by approximately 5 kcal/mol per fluorine atom and weakens the opposing C-C bond by 8–10 kcal/mol. beilstein-journals.org This inherent strain and bond weakening can make the cyclopropane ring susceptible to ring-opening reactions under certain conditions.
Table 2: Electronic Influence of Fluorine in this compound
| Electronic Effect | Consequence on Molecular Properties and Reactivity |
| Strong Inductive Effect (-I) | Reduces the electron density of the aniline ring and decreases the basicity of the amino group. |
| Increased Ring Strain | The 2,2-difluorocyclopropyl group possesses higher ring strain compared to a non-fluorinated cyclopropyl ring. beilstein-journals.org |
| Weakening of Opposing C-C Bond | The C1-C3 bond of the cyclopropane ring is weakened, potentially influencing its stability and reactivity. beilstein-journals.org |
| Deactivation of Aromatic Ring | The electron-withdrawing nature of the substituent makes the aniline ring less reactive towards electrophilic substitution. |
Advanced Analytical Spectroscopic and Chromatographic Characterization Techniques
Mass Spectrometry for Molecular Structure Elucidation and Reaction Monitoring
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of 3-(2,2-Difluorocyclopropyl)aniline. When coupled with chromatographic techniques, it provides a powerful method for separating the compound from complex mixtures and confirming its identity.
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds like aniline (B41778) and its derivatives. mdpi.com In this method, the analyte is first vaporized and separated from other components in a mixture based on its boiling point and affinity for the GC column's stationary phase. epa.gov Following separation, the compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This process generates a parent molecular ion and a series of characteristic fragment ions, which together form a unique mass spectrum that serves as a molecular fingerprint.
For aromatic amines, GC-MS analysis often involves splitless injection to maximize sensitivity, with injector temperatures set high enough to ensure complete volatilization (e.g., 270-280 °C). mdpi.comnih.gov The mass spectrometer can be operated in different modes, such as single-ion monitoring (SIM) for targeted analysis or full-scan mode to acquire a complete mass spectrum. mdpi.comnih.gov The identification of this compound would be confirmed by matching its retention time and mass spectrum against a reference standard. epa.gov
Table 1: Typical GC-MS Parameters for Aniline Derivative Analysis
| Parameter | Typical Setting | Purpose |
| Column | Rxi-5MS (30 m x 0.25 mm) | Provides separation based on polarity and volatility. nih.gov |
| Carrier Gas | Helium | Inert gas to carry the sample through the column. epa.gov |
| Injection Mode | Splitless | Maximizes the amount of analyte reaching the column for trace analysis. nih.gov |
| Injector Temp. | 270-280 °C | Ensures complete vaporization of the analyte. mdpi.comnih.gov |
| Oven Program | Temperature Gradient (e.g., 40°C to 280°C) | Optimizes separation of multiple components in a sample. nih.gov |
| Ionization Mode | Electron Ionization (EI) | Creates predictable and reproducible fragmentation patterns. nih.gov |
| Detector Mode | Multiple Reaction Monitoring (MRM) / SIM | Offers high selectivity and sensitivity for quantitative analysis. nih.gov |
| Ion Source Temp. | 200-230 °C | Maintains ion stability before mass analysis. mdpi.comnih.gov |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method, particularly advantageous for analyzing compounds that are less volatile or thermally labile. d-nb.info This technique is widely applied to the analysis of primary aromatic amines (PAAs) in various matrices. sciex.comnih.gov The analysis begins with separation via high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC), followed by detection with a tandem mass spectrometer. waters.com
Electrospray ionization (ESI) in positive mode is commonly used for aniline compounds, as the amino group is readily protonated. d-nb.info The use of tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode significantly enhances specificity. In MRM, a specific precursor ion (e.g., the protonated molecule [M+H]⁺ of this compound) is selected, fragmented, and then a specific product ion is monitored. sciex.com This process minimizes background interference and allows for accurate quantification at very low levels. d-nb.info Mobile phase modifiers like formic acid are often added to improve chromatographic peak shape and ionization efficiency. sciex.comnih.gov
Table 2: Illustrative LC-MS/MS Parameters for Aromatic Amine Analysis
| Parameter | Typical Setting | Purpose |
| Column | UPLC HSS T3 or Biphenyl | Reverse-phase columns for separating polar and non-polar analytes. nih.govnih.gov |
| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase. nih.gov |
| Mobile Phase B | Acetonitrile or Methanol | Organic component for eluting analytes. sciex.com |
| Flow Rate | 0.3 - 0.5 mL/min | Standard flow rate for analytical UPLC/HPLC. nih.gov |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Efficiently ionizes basic compounds like amines. d-nb.info |
| MS Detection | Tandem MS (e.g., Triple Quadrupole) | Provides high selectivity and sensitivity. sciex.com |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Used for quantitative analysis by monitoring specific precursor-to-product ion transitions. d-nb.info |
| IonSpray Voltage | ~4500 V | Optimizes the formation of gas-phase ions. d-nb.info |
| Source Temp. | 450-600 °C | Aids in desolvation of the analyte ions. sciex.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules, including this compound. Different NMR experiments provide detailed information about the carbon skeleton, the proton environments, and the unique fluorine atoms in the molecule.
Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy is an exceptionally informative technique for characterizing this compound. The ¹⁹F nucleus has 100% natural abundance and high sensitivity, resulting in sharp signals and a wide chemical shift range that is highly sensitive to the local electronic environment. huji.ac.il This makes ¹⁹F NMR ideal for confirming the presence of the difluorocyclopropyl group and studying its chemical environment. rsc.org The spectrum for this compound would be expected to show signals corresponding to the two fluorine atoms, with their chemical shifts and coupling patterns providing structural confirmation. The coupling of the fluorine atoms to each other (geminal coupling) and to the adjacent cyclopropyl (B3062369) protons would result in complex multiplets, providing rich structural data. This technique is also used to monitor reactions involving fluorinated compounds and to identify metabolites. rsc.orgnih.gov
Table 3: Key Features of ¹⁹F NMR Spectroscopy for Fluorinated Compounds
| Feature | Description | Relevance to this compound |
| High Sensitivity | The ¹⁹F nucleus is nearly as sensitive as ¹H, allowing for rapid data acquisition. huji.ac.il | Enables clear detection of the fluorine signals even with small sample quantities. |
| Wide Chemical Shift Range | Spans over 400 ppm, minimizing signal overlap. huji.ac.il | The chemical shift of the CF₂ group provides a distinct signature of the molecule. |
| Sensitivity to Environment | ¹⁹F chemical shifts are very responsive to changes in the local electronic environment. nih.gov | Allows for the detection of subtle structural changes or intermolecular interactions. |
| Spin-Spin Coupling | Couples to other nuclei (¹H, ¹³C, and other ¹⁹F), providing connectivity information. huji.ac.il | J-coupling between F-F, F-H, and F-C helps to confirm the cyclopropyl ring structure and its attachment to the aniline ring. |
¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum. libretexts.org The chemical shifts are influenced by hybridization and the electronegativity of attached atoms. libretexts.orgresearchgate.net The aromatic carbons will appear in the typical downfield region (δ 110-150 ppm), while the aliphatic cyclopropyl carbons will be significantly upfield. The carbon atom of the CF₂ group will be strongly deshielded by the two electronegative fluorine atoms and will exhibit a large C-F coupling constant, appearing as a triplet. The other cyclopropyl carbons will also show coupling to fluorine.
Table 4: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Influencing Factors |
| C-NH₂ (Aromatic) | ~147 | Attached to electronegative nitrogen. researchgate.netrsc.org |
| C-Cyclopropyl (Aromatic) | ~140-145 | Substituted aromatic carbon. |
| Aromatic CH | 115-130 | Standard range for benzene (B151609) ring carbons. researchgate.netrsc.org |
| CF₂ (Cyclopropyl) | ~110-120 (triplet) | Strong deshielding by two fluorine atoms; C-F coupling. |
| CH (Cyclopropyl) | ~20-30 (doublet of triplets) | Shielded aliphatic carbon; coupled to H and F atoms. |
¹H NMR spectroscopy is fundamental for identifying the number and type of hydrogen atoms in a molecule. For this compound, the spectrum would show distinct signals for the aromatic protons, the amine (-NH₂) protons, and the cyclopropyl protons. The aromatic protons would appear as complex multiplets in the δ 6.5-7.5 ppm range. The cyclopropyl protons would be in the upfield region (δ 1.0-2.5 ppm) and would show complex splitting patterns due to coupling with each other and with the fluorine atoms. rsc.org
Beyond structural assignment, ¹H NMR is a powerful tool for studying reaction kinetics in real-time. copernicus.org By acquiring spectra at successive time intervals during a chemical reaction, one can monitor the decrease in the signal intensity of reactants and the corresponding increase in the signal intensity of products. The integration of these peaks provides a direct measure of the concentration of each species over time. rsc.org This data can then be used to plot concentration versus time curves to determine reaction rates, rate constants, and reaction orders, providing deep insight into the reaction mechanism. copernicus.org
Table 5: Principles of Using ¹H NMR for Kinetic Analysis
| Principle | Application |
| Signal Integration | The area under an NMR peak is proportional to the number of protons it represents. In a mixture, relative integrals reflect the molar ratio of compounds. |
| Real-Time Monitoring | Sequential spectra are recorded as a reaction proceeds to track changes in component concentrations. copernicus.org |
| Reactant/Product Tracking | Specific, well-resolved peaks for a reactant and a product are monitored. |
| Rate Determination | By plotting concentration (from integrals) vs. time, the reaction rate can be calculated from the slope of the curve. rsc.org |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. For aromatic compounds like this compound, UV-Vis spectra provide insights into the conjugation between the aromatic ring and its substituents. The absorption of UV or visible light corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. libretexts.org
In aniline and its derivatives, two primary types of electronic transitions are observed: π → π* and n → π* transitions. shu.ac.uk
π → π Transitions:* These are typically high-energy, high-intensity absorptions arising from the excitation of an electron from a bonding π orbital to an antibonding π* orbital. In aniline, the benzene ring provides the π electrons. The presence of the amino group (-NH₂) extends the conjugated system through its lone pair of electrons, which delocalizes into the aromatic ring. This delocalization lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a shift of the absorption maximum (λmax) to longer wavelengths (a bathochromic or red shift) compared to benzene. wikipedia.org
n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the nitrogen atom's lone pair) to an antibonding π* orbital of the aromatic ring. shu.ac.uk These transitions are generally of lower intensity than π → π* transitions. upenn.edu
The UV spectrum of this compound is influenced by both the amino group and the 3-(2,2-difluorocyclopropyl) group. The amino group acts as an auxochrome, enhancing the color-imparting properties of the benzene chromophore. The 2,2-difluorocyclopropyl substituent, being electron-withdrawing, can also modulate the electronic properties of the ring, potentially causing a hypsochromic (blue) shift or a hyperchromic (increased intensity) effect on the absorption bands.
The solvent environment significantly affects UV-Vis spectra. Increasing solvent polarity can lead to a blue shift in n → π* transitions due to the increased solvation and stabilization of the non-bonding electrons, which lowers the energy of the n orbital. shu.ac.uk Conversely, π → π* transitions may exhibit a red shift with increasing solvent polarity. shu.ac.uk For instance, aniline shows a λmax at 230 nm in ethanol, but this shifts to 203 nm in dilute aqueous acid because the formation of the anilinium ion (-NH₃⁺) removes the non-bonding electrons from conjugation with the ring. wikipedia.org
Table 1: UV-Vis Absorption Data for Aniline and Related Compounds
| Compound | Solvent | λmax (nm) | Transition Type (Assignment) | Reference |
|---|---|---|---|---|
| Aniline | Ethanol | 230 | π → π* | wikipedia.org |
| Aniline | Dilute Aqueous Acid | 203 | Benzene-like absorption | wikipedia.org |
| Aniline | Various | ~280-290 | n → π* | upenn.edu |
| Aniline | NMP Solution | 340-355 | n → π* (intercalated in clay) | researchgate.net |
| Aniline alpha naphthol | - | ~300 | π → π* | researchgate.net |
This table is interactive. Click on the headers to sort the data.
Spectroscopic Techniques for In-situ Reaction Monitoring
In-situ reaction monitoring provides real-time data on the progress of a chemical reaction, offering valuable insights into reaction kinetics, mechanisms, and the formation of intermediates or byproducts. For the synthesis of this compound, which typically involves a cyclopropanation step, several spectroscopic techniques are highly suitable for online monitoring.
The synthesis often proceeds by the reaction of an aniline precursor with a difluorocarbene source. In-situ monitoring allows for precise control over reaction conditions to maximize yield and minimize impurities.
Key Spectroscopic Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Real-time NMR is a powerful tool for tracking reaction progress. researchgate.net For the synthesis of this compound, ¹H NMR could be used to monitor the disappearance of signals corresponding to the alkene protons of a precursor and the simultaneous appearance of characteristic signals for the cyclopropyl ring protons. Similarly, ¹⁹F NMR would be invaluable for directly observing the formation of the gem-difluoro group on the cyclopropane (B1198618) ring.
Infrared (IR) and Raman Spectroscopy: Both IR and Raman spectroscopy can monitor changes in vibrational modes of functional groups. For instance, in a cyclopropanation reaction of an appropriate alkene precursor, one could track the disappearance of the C=C stretching vibration. The formation of the product could be confirmed by the appearance of new bands corresponding to the C-F bonds and the cyclopropyl ring vibrations. These techniques are robust and can often be implemented online with relative ease using fiber-optic probes. researchgate.net
Mass Spectrometry (MS): Online mass spectrometry techniques, such as those involving electrospray ionization (ESI-MS), can be coupled with reaction systems to monitor the mass-to-charge ratio of species in the reaction mixture. researchgate.net This allows for the direct detection of the starting materials, intermediates, and the final product, providing a clear picture of the reaction timeline.
The application of these in-situ techniques enables chemists to develop a deeper understanding of the reaction, leading to improved process control, efficiency, and safety. For example, monitoring a cyclopropanation reaction in real-time can help determine the optimal reaction time, preventing the formation of degradation products from over-reaction. researchgate.net
Table 2: Potential In-situ Spectroscopic Monitoring Techniques for the Synthesis of this compound
| Technique | Parameter Monitored | Expected Spectral Changes | Purpose | Reference |
|---|---|---|---|---|
| ¹H NMR | Proton chemical shifts | Disappearance of alkene proton signals; Appearance of cyclopropyl proton signals. | Track conversion of precursor to product. | researchgate.net |
| ¹⁹F NMR | Fluorine chemical shifts | Appearance of signals corresponding to the -CF₂ group. | Directly confirm the formation of the difluorocyclopropyl moiety. | - |
| FT-IR/Raman | Vibrational frequencies | Disappearance of C=C stretch; Appearance of C-F and cyclopropyl ring modes. | Monitor functional group transformation. | researchgate.net |
| Mass Spectrometry | Mass-to-charge ratio (m/z) | Decrease in m/z of starting material; Increase in m/z of the product. | Identify and quantify reactants, intermediates, and products. | rsc.org |
This table is interactive. Click on the headers to sort the data.
Applications in Advanced Organic Synthesis As a Building Block
Synthesis of Fluorinated Allylamines and Allylic Derivatives
One of the most elegant applications of gem-difluorocyclopropanes, including those attached to an aniline (B41778) ring, is their palladium-catalyzed ring-opening reaction to form 2-fluoroallylic amines. This transformation provides a direct route to valuable fluorinated allylamine (B125299) scaffolds.
Recent research has demonstrated a highly selective palladium-catalyzed synthesis of mono- and di-2-fluoroallylic amines using primary anilines and gem-difluorocyclopropanes. core.ac.ukrsc.orgrsc.org This method allows for the direct formation of C-N bonds, yielding previously elusive NH-unprotected fluoroallylic anilines. rsc.org The selectivity of the reaction towards either mono- or di-functionalization can be controlled by adjusting the stoichiometry of the reactants.
For instance, using a 1:3 ratio of the gem-difluorocyclopropane to aniline favors the formation of the mono-functionalized product in high yield. rsc.orgrsc.org Conversely, a 3:1 ratio of the gem-difluorocyclopropane to aniline leads to the di-functionalized product as the major component. rsc.orgrsc.org A proposed mechanism involves the oxidative addition of the Pd(0) catalyst to the strained C-C bond of the cyclopropane (B1198618) ring, followed by a β-fluoride elimination to generate a π-allylpalladium intermediate. Subsequent nucleophilic attack by the aniline and reductive elimination yields the desired fluoroallylic amine and regenerates the catalyst. taylorfrancis.com
This methodology has been shown to be effective with a broad range of anilines, including those with sterically hindered and heterocyclic structures. rsc.org
Table 1: Selected Examples of Pd-catalyzed Mono- and Di-functionalization of Anilines with gem-Difluorocyclopropanes
| Starting Aniline | Product Type | Yield (%) |
| Aniline | Mono-functionalized | 89 |
| Aniline | Di-functionalized | 90 |
| 2-Methylaniline | Di-functionalized | 82 |
Data sourced from studies on analogous gem-difluorocyclopropanes and anilines. rsc.orgrsc.org
Construction of Heterocyclic Systems Containing Fluorinated Cyclopropane and Aniline Moieties
The presence of both a nucleophilic amino group and an aromatic ring in 3-(2,2-difluorocyclopropyl)aniline provides a scaffold for the synthesis of various heterocyclic systems. These heterocycles, incorporating the unique difluorocyclopropyl motif, are of significant interest in medicinal chemistry.
The pyrrolidin-2-one core is a prevalent feature in many biologically active compounds. While direct synthesis from this compound is not explicitly detailed in the literature, established synthetic routes for pyrrolidin-2-ones using other anilines suggest a high potential for its application. One such method involves the reaction of anilines with donor-acceptor cyclopropanes catalyzed by a Lewis acid. mdpi.com This process leads to the formation of γ-amino esters, which then undergo in situ lactamization to yield 1,5-substituted pyrrolidin-2-ones. mdpi.com
Another viable approach is a one-pot multicomponent reaction, for example, between an aniline, an aldehyde, and diethyl acetylenedicarboxylate, which has been shown to produce substituted 3-pyrrolin-2-ones efficiently. rsc.org The application of such methods to this compound would provide access to a novel class of fluorinated pyrrolidinones.
Development of Novel Fluorinated Scaffolds for Chemical Research
The ability to transform the difluorocyclopropyl group into other functional motifs is a key aspect of its utility in developing new molecular scaffolds for chemical research.
As discussed earlier, the palladium-catalyzed ring-opening of gem-difluorocyclopropanes provides a reliable entry to 2-fluoroallylic motifs. taylorfrancis.com This transformation is significant as it converts a saturated, strained ring into a functionalized, unsaturated open-chain structure. The resulting fluoroallylic anilines are versatile intermediates themselves, amenable to further synthetic manipulations at the amino group, the double bond, and the aromatic ring. This opens up a vast chemical space for the design and synthesis of new fluorinated compounds with potential applications in drug discovery and agrochemicals. rsc.org The development of these synthetic methods is a crucial step towards creating libraries of novel fluorinated molecules for biological screening.
Role in Materials Science as a Synthetic Intermediate
The aniline moiety in this compound makes it a promising candidate as a monomer for the synthesis of novel functionalized polymers, particularly polyanilines (PANI). Polyaniline is a well-known conducting polymer with applications in sensors, anti-corrosion coatings, and electronic devices. core.ac.ukrsc.org
The properties of polyaniline can be tuned by introducing substituents onto the aniline monomer. core.ac.ukrsc.org The polymerization of this compound would lead to a fluorinated version of PANI. The incorporation of the difluorocyclopropyl group is expected to significantly alter the polymer's properties, such as its solubility, thermal stability, and electronic characteristics. For instance, the introduction of functional groups can improve the solubility of PANI in common organic solvents, which is a major challenge for its processability. core.ac.uk The resulting fluorinated polymers could find applications in the design of chemical sensors and other advanced materials. rsc.orgrsc.org
Precursors for Specialized Fluorine-Containing Materials
While specific studies detailing the polymerization of this compound were not found in the reviewed literature, its structure strongly suggests its potential as a monomer for the synthesis of specialized fluorine-containing polymers. The aniline functional group is a well-established precursor for producing polyanilines (PANI), a class of conducting polymers with diverse applications. The general method for synthesizing PANI involves the chemical or electrochemical oxidative polymerization of aniline or its derivatives.
The incorporation of substituents onto the aniline ring is a common strategy to modify the properties of the resulting polymers. For instance, studies on poly(3-fluoroaniline) and its copolymers with aniline have demonstrated that the fluorine substituent can significantly alter the polymer's characteristics. The incorporation of a fluoro group has been shown to enhance thermal stability while reducing electrical conductivity due to the electronic effects of the substituent on the polymer's conjugation.
By analogy, the polymerization of this compound would be expected to yield a novel fluorinated polyaniline. The key characteristics of such a polymer would be influenced by the difluorocyclopropyl group.
Expected Properties of Poly(this compound):
| Property | Expected Influence of the 2,2-Difluorocyclopropyl Group |
| Thermal Stability | Increased, a common feature of fluorinated polymers. |
| Solubility | Potentially improved in organic solvents compared to unsubstituted PANI. |
| Electrical Conductivity | Likely modified due to steric and electronic effects of the bulky, electron-withdrawing substituent. |
| Hydrophobicity | Increased due to the presence of fluorine atoms. |
The synthesis of such a polymer would introduce the unique structural and electronic properties of the gem-difluoro-substituted cyclopropane ring into a polymeric backbone, potentially leading to materials with applications in fields requiring high-performance polymers, such as electronics, coatings, and sensors.
Strategy for Bioisostere Design Through Chemical Synthesis
A fundamental strategy in medicinal chemistry is the concept of bioisosterism, where a specific part of a biologically active molecule is replaced by another chemical group with similar physical or chemical properties, without drastically altering the molecule's interaction with its biological target. This approach is used to modulate properties such as potency, selectivity, metabolic stability, and pharmacokinetics.
The difluorocyclopropyl group present in this compound is a valuable motif for bioisosteric replacement. The gem-difluoromethylene (-CF2-) unit is particularly noteworthy as a bioisostere for several functional groups.
Bioisosteric Relationships of the Difluoromethylene Group:
| Group | Bioisosteric Replacement | Rationale for Replacement |
| Carbonyl (C=O) | Difluoromethylene (-CF2-) | Mimics the steric and electronic properties, but is metabolically more stable. |
| Ether Oxygen (-O-) | Difluoromethylene (-CF2-) | Offers similar bond angles and polarity while improving metabolic stability. |
The introduction of the difluorocyclopropyl moiety can therefore be a tactical decision in drug design to overcome issues related to metabolic instability associated with ether or carbonyl groups, while aiming to maintain or improve the compound's biological activity.
Monofluoroalkene-Based Dipeptide Bioisosteres
One of the most significant applications of the difluorocyclopropyl group in bioisostere design is its use as a precursor for monofluoroalkene-based dipeptide isosteres. Peptides are promising therapeutic agents due to their high potency and selectivity, but they often suffer from poor metabolic stability, particularly due to the cleavage of amide bonds by proteases. beilstein-journals.org Replacing a labile amide bond with a stable mimic can significantly enhance the therapeutic potential of a peptide.
The monofluoroalkene moiety is an excellent isostere for the amide bond because it reproduces key geometric and electronic features. beilstein-journals.orgnih.gov A general and innovative strategy to synthesize these valuable bioisosteres utilizes the regioselective ring-opening of 1,1-difluorocyclopropanes. thieme-connect.comthieme-connect.comresearchgate.net
The synthetic pathway begins with a (2,2-difluorocyclopropyl)methyl derivative, which serves as a four-carbon building block. thieme-connect.com The key steps of this transformation are outlined below:
Ring-Opening and N-Terminal Introduction : A (2,2-difluorocyclopropyl)methyl acetate (B1210297) is treated with an acid, such as trifluoromethanesulfonic acid (TfOH), in the presence of a nitrile (e.g., acetonitrile). thieme-connect.comthieme-connect.com This induces the elimination of acetic acid and a regioselective cleavage of the cyclopropane C-C bond that is distal to the CF2 group. thieme-connect.comthieme-connect.com This is followed by a Ritter-type reaction, where the nitrile attacks the resulting carbocation, introducing an N-acetyl group and forming an N-(2,2-difluorohomoallyl)acetamide. thieme-connect.comthieme-connect.comresearchgate.net
C-Terminal Introduction : The resulting N-(2,2-difluorohomoallyl)acetamide undergoes further transformations to introduce the C-terminal functionality. This involves an allylic substitution of a fluorine atom to generate the final monofluoroalkene-based dipeptide bioisostere. thieme-connect.comresearchgate.net
This synthetic strategy provides a powerful method for converting a stable difluorocyclopropyl group into a monofluoroalkene, which effectively mimics the dipeptide linkage, thereby improving the stability of peptide-based drug candidates.
Q & A
Q. What in vitro assays are critical for evaluating this compound derivatives as protease inhibitors?
- Methodological Answer :
- Enzyme Inhibition Assays : Measure Ki values using fluorogenic substrates (e.g., FRET-based systems).
- Cellular Uptake Studies : Use radiolabeled (³H/¹⁴C) derivatives to assess permeability (e.g., Caco-2 monolayers).
- Metabolic Stability : Incubate with liver microsomes and quantify parent compound via UPLC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
